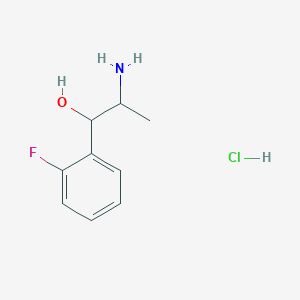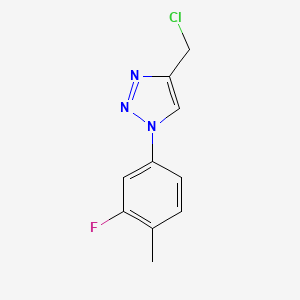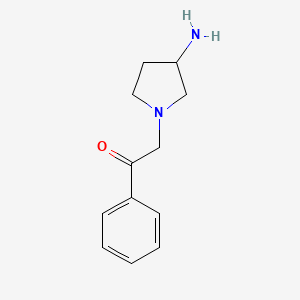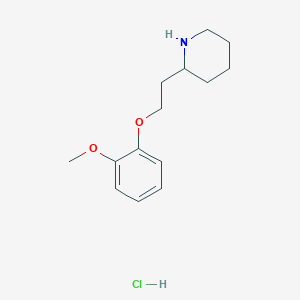
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, also known as 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl acetonitrile (CCPA), is an organic compound that has been studied for its potential applications in a variety of fields. It is a colorless, crystalline solid with a molecular weight of 226.33 g/mol and a melting point of 81.6°C. CCPA has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Application in Antioxidant Activity
- Antioxidant Activity of Heterocycles Incorporating Pyrazolo[3,4-d]pyrimidin-4-one Moiety: A study utilized a key intermediate structurally related to the compound of interest for synthesizing a variety of heterocycles (e.g., pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes). These compounds, particularly the pyrazole and thiophene derivatives, demonstrated antioxidant activity comparable to that of ascorbic acid, highlighting their potential in research related to oxidative stress and its mitigation (A. El‐Mekabaty, 2015).
Application in Anticancer Research
- Antitumor Agents Based on Thiophene-Pyrazole Derivatives: Derivatives incorporating thiophene and pyrazole moieties were synthesized and evaluated for their antitumor activity. Notably, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines. This suggests that compounds structurally related to the compound of interest may have potential applications in cancer research and therapy (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Application in Synthesis of Electroactive and Photoreactive Compounds
- Electroactive Phenol Based Polymer Synthesis: A study on the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization presents an example of how derivatives similar to the compound of interest can be utilized in the development of electroactive materials. This has implications for materials science, particularly in the development of conductive polymers and applications in electronics (I. Kaya, A. Aydın, 2012).
Application in Antimicrobial Research
- Synthesis and Antimicrobial Activity of Pyridines and Thiazoles: Research involving the synthesis of new heterocyclic compounds, including pyridines and thiazoles, from precursors structurally related to the compound of interest showcases the potential antimicrobial applications of these compounds. This indicates the role such compounds can play in the development of new antimicrobial agents, addressing the need for novel treatments against resistant bacterial and fungal infections (Safaa I. Elewa et al., 2021).
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-4-5-15-12(9-1-2-9)7-11(14-15)10-3-6-16-8-10/h3,6-9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOCTXIIQCNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)
![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)



![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)
![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)


